N-(5-(4-(乙基磺酰)苯基)-1,3,4-噁二唑-2-基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

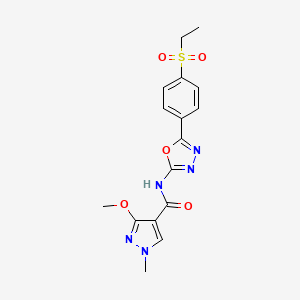

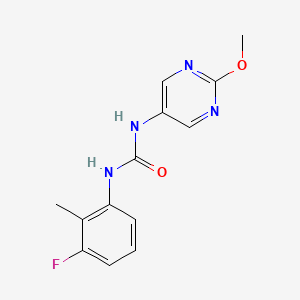

The compound “N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a phenyl group, an oxadiazole ring, a methoxy group, a methyl group, a pyrazole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly polar molecule with potential for multiple points of reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is a heterocycle that can participate in various reactions. The sulfonyl group is typically quite stable but can undergo certain types of reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .科学研究应用

合成和化学性质

研究表明,高效策略可用于合成包含磺酰基和恶二唑基团的复杂结构化合物,突出了这些组分在化学合成中的多功能性。例如,Zhu 等人。(2011)描述了合成二氢吡唑衍生物的串联反应策略,该策略可为相关化合物的合成潜力提供见解,包括 N-(5-(4-(乙基磺酰基)苯基)-1,3,4-恶二唑-2-基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺 (Zhu 等人,2011)。

生物活性

已探索含有恶二唑和吡唑环的化合物,以了解其生物活性,包括抗菌、抗肿瘤、抗炎和镇痛特性。Aghekyan 等人。(2020)合成了恶二唑衍生物并测试了它们的抗菌活性,表明类似化合物有可能用于开发新的抗菌剂 (Aghekyan 等人,2020)。此外,Faheem(2018)评估了恶二唑和吡唑衍生物的药理学潜力,包括毒性评估、肿瘤抑制和抗氧化特性,表明这些化合物可能具有广泛的活性 (Faheem,2018)。

作用机制

Target of Action

The primary target of the compound N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels, which is essential for the growth and spread of cancer cells .

Mode of Action

The compound N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide interacts with its target, VEGFR2, by binding to it . This binding inhibits the activation of the receptor, thereby preventing the signal transduction that leads to angiogenesis .

Biochemical Pathways

The interaction of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide with VEGFR2 affects the VEGF signaling pathway . This pathway is responsible for the proliferation and migration of endothelial cells, which are key processes in angiogenesis . By inhibiting this pathway, the compound can effectively suppress the formation of new blood vessels .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the action of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide include the inhibition of angiogenesis . This results in the suppression of tumor growth and metastasis, as the formation of new blood vessels is crucial for providing nutrients and oxygen to the tumor cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. It’s important to note that factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of a compound .

未来方向

属性

IUPAC Name |

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5S/c1-4-27(23,24)11-7-5-10(6-8-11)14-18-19-16(26-14)17-13(22)12-9-21(2)20-15(12)25-3/h5-9H,4H2,1-3H3,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWDEOYSKXQARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2727414.png)

![2-{[10-(4-Chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl]sulfanyl}acetic acid](/img/structure/B2727418.png)

![N-methyl-N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727419.png)

![6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2727421.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2727426.png)

![1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2727427.png)

![Methyl (2S)-3-phenyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2727429.png)

![8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2727433.png)

![N-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2727435.png)